

AL-8810 Isopropyl Ester: A Technical Guide to its Synthesis and Discovery

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Compound of Interest		
Compound Name:	AL 8810 isopropyl ester	
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Abstract

AL-8810 is a potent and selective antagonist of the Prostaglandin F2 α (FP) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including intraocular pressure regulation, uterine contraction, and inflammation. The discovery of AL-8810 by scientists at Alcon Laboratories in 1999 provided a critical pharmacological tool for elucidating the role of the FP receptor. This technical guide provides an in-depth overview of the synthesis of AL-8810 isopropyl ester, its discovery, and the key experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Scientific Background

AL-8810, with the chemical name (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, was first reported in 1999 by a team of researchers at Alcon Laboratories, including B.W. Griffin, P. Klimko, J.Y. Crider, and N.A. Sharif.[1] Their work identified AL-8810 as a unique and selective competitive antagonist of the FP receptor, a significant development as selective antagonists for this receptor were previously unavailable.[1] This discovery has enabled a deeper understanding of FP receptor-mediated physiological and pathological functions.



AL-8810 is a fluorinated analog of prostaglandin F2 α (PGF2 α). The introduction of a fluorine atom at the C-11 position and an indanyl group at the C-15 position are key structural modifications that confer its antagonist properties. The isopropyl ester form of AL-8810 is a prodrug, designed to enhance its lipophilicity and facilitate its penetration across biological membranes, such as the cornea. In ophthalmology, many prostaglandin analogs are administered as isopropyl esters to improve their therapeutic efficacy in reducing intraocular pressure.

Synthesis of AL-8810 Isopropyl Ester

The synthesis of AL-8810, a complex fluorinated prostaglandin analog, is a multi-step process that leverages established methodologies in prostaglandin chemistry, notably the use of a Corey lactone intermediate. The following represents a plausible synthetic pathway based on available literature for similar prostaglandin analogs.

Synthesis of the AL-8810 Free Acid

The synthesis of the AL-8810 free acid likely proceeds through the following key stages:

- Preparation of the Fluorinated Corey Lactone Intermediate: The synthesis commences with a suitable Corey lactone diol. The hydroxyl group at C-11 is selectively fluorinated, a crucial step for imparting the desired antagonist activity.
- Elaboration of the Lower (ω) Side Chain: The lower side chain is introduced via a Horner-Wadsworth-Emmons or a similar olefination reaction on the aldehyde derived from the fluorinated lactone. This step establishes the (E)-alkene and incorporates the indanyl moiety.
- Introduction of the Upper (α) Side Chain: Following the construction of the lower side chain, the lactone is reduced to a lactol. A subsequent Wittig reaction is employed to install the carboxylic acid-bearing upper side chain, forming the complete carbon skeleton of AL-8810.

Esterification to AL-8810 Isopropyl Ester

The final step in the synthesis is the esterification of the AL-8810 free acid to its isopropyl ester prodrug. This is typically achieved by reacting the carboxylic acid with isopropanol in the presence of a suitable acid catalyst or using a coupling agent.



Quantitative Data Summary

The pharmacological activity of AL-8810 has been extensively characterized. The following tables summarize the key quantitative data from the seminal 1999 publication by Griffin et al.

Parameter	Cell Line	Value	Reference
EC50 (Agonist Activity)	A7r5 rat thoracic aorta smooth muscle cells	261 ± 44 nM	[1]
Swiss 3T3 fibroblasts	186 ± 63 nM	[1]	
Emax (Intrinsic Activity relative to Cloprostenol)	A7r5 cells	19%	[1]
3T3 fibroblasts	23%	[1]	
pA2 (Antagonist Activity)	A7r5 cells	6.68 ± 0.23	[1]
3T3 cells	6.34 ± 0.09	[1]	
Ki (Antagonist Activity)	A7r5 cells	426 ± 63 nM	[1]

Table 1: Pharmacological Activity of AL-8810

Experimental Protocols

The characterization of AL-8810 as an FP receptor antagonist relied on key in vitro cellular assays. The following are detailed methodologies for these experiments.

Phospholipase C (PLC) Activity Assay

This assay measures the activation of phospholipase C, a key downstream effector of the Gq-coupled FP receptor.

 Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured in appropriate media and seeded into multi-well plates.



- Labeling: Cells are labeled with [3H]myo-inositol in an inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
- Treatment: Cells are pre-incubated with various concentrations of AL-8810 (for antagonist studies) or buffer, followed by stimulation with an FP receptor agonist (e.g., fluprostenol).
- Extraction of Inositol Phosphates: The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid). The aqueous phase containing the inositol phosphates is collected.
- Quantification: The total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
- Data Analysis: The amount of [³H]inositol phosphates produced is normalized to the total radioactivity incorporated. For antagonist studies, Schild analysis is used to determine the pA2 value.

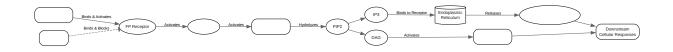
Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²+]i) following FP receptor activation.

- Cell Culture: A7r5 or 3T3 cells are seeded onto black-walled, clear-bottom multi-well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
- Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of compounds.
- Compound Addition: An FP receptor agonist is automatically injected into the wells, and the change in fluorescence intensity is monitored over time. For antagonist experiments, cells are pre-incubated with AL-8810 before agonist addition.
- Data Analysis: The peak fluorescence signal following agonist addition is used to determine the agonist's potency (EC50) and efficacy. The ability of AL-8810 to inhibit the agonist-induced calcium mobilization is used to calculate its antagonist potency (IC50 or Ki).



Visualizations Signaling Pathway of the FP Receptor

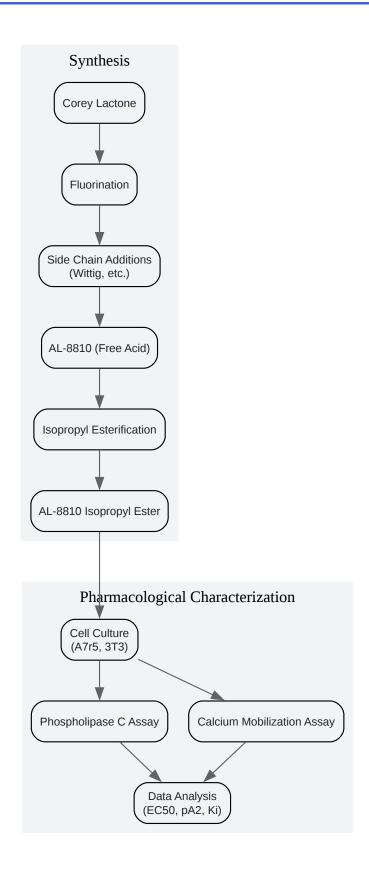


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Caption: FP Receptor signaling cascade.

Experimental Workflow for Antagonist Characterization





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Caption: AL-8810 synthesis & characterization workflow.



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References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
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